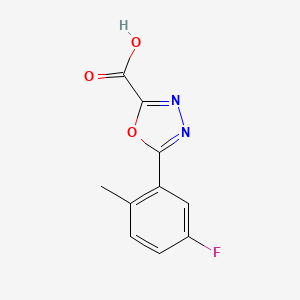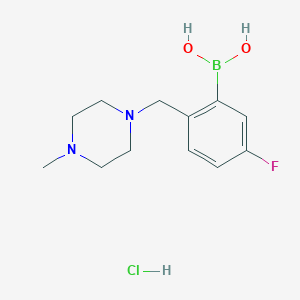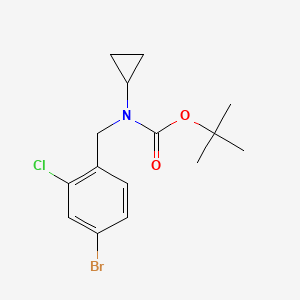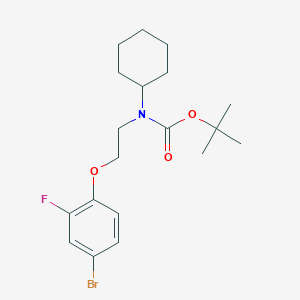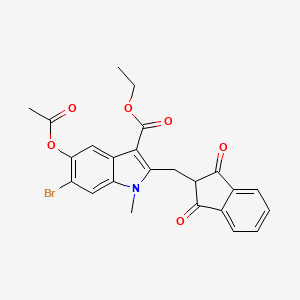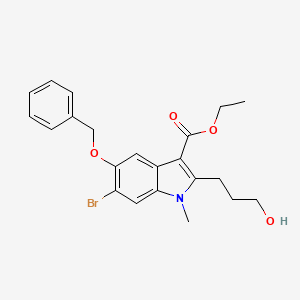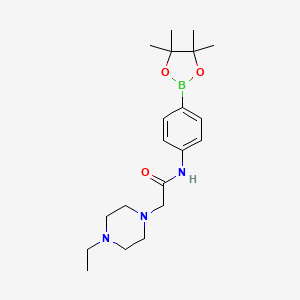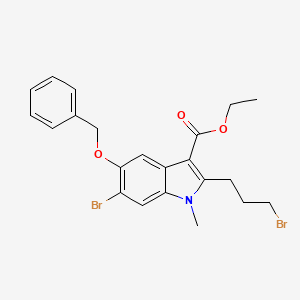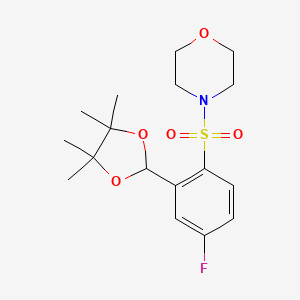
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid
説明
The compound “5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a thiazole ring, which is a type of heterocyclic compound, and a carboxylic acid group. The trifluoromethyl group and the phenylamino group are attached to the thiazole ring .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the thiazole ring, the introduction of the trifluoromethyl group, and the attachment of the phenylamino group . The Suzuki-Miyaura coupling reaction could potentially be used in the synthesis of this compound .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring, a trifluoromethyl group, a phenylamino group, and a carboxylic acid group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. The presence of the trifluoromethyl group could potentially affect its polarity, solubility, and stability .科学的研究の応用
Agrochemical Industry
The trifluoromethyl group in compounds like 5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid has been extensively used in the agrochemical industry. The unique physicochemical properties of the fluorine atom combined with the characteristics of the thiazole moiety contribute to the biological activity of these compounds. They are primarily used for the protection of crops from pests, with more than 20 new trifluoromethyl-containing agrochemicals having acquired ISO common names .
Pharmaceutical Development
Several pharmaceutical products contain the trifluoromethyl moiety due to its impact on the biological activities and physical properties of compounds. This structural motif is present in both pharmaceutical and veterinary products, with several approved for market and many more undergoing clinical trials. The trifluoromethyl group can significantly alter the metabolic stability and bioavailability of therapeutic agents .
Suzuki–Miyaura Cross-Coupling
The compound’s structural features make it a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a widely-applied method for forming carbon-carbon bonds under mild and functional group tolerant conditions. The stability and environmental benignity of organoboron reagents, which may include derivatives of this compound, are crucial for this application .
特性
IUPAC Name |
5-methyl-2-[2-(trifluoromethyl)anilino]-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2S/c1-6-9(10(18)19)17-11(20-6)16-8-5-3-2-4-7(8)12(13,14)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZYSRYMKIRWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=CC=C2C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(2-trifluoromethylphenylamino)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




